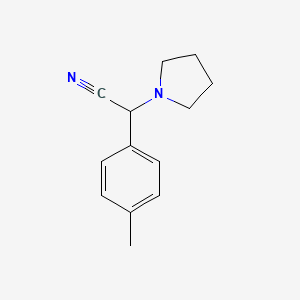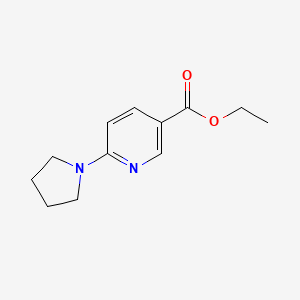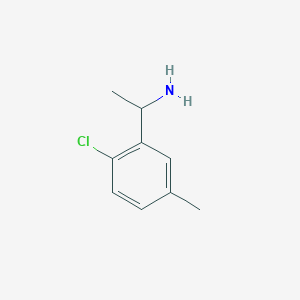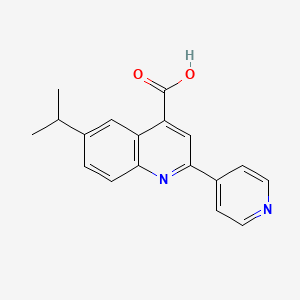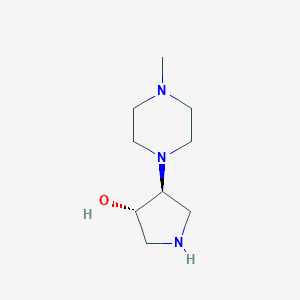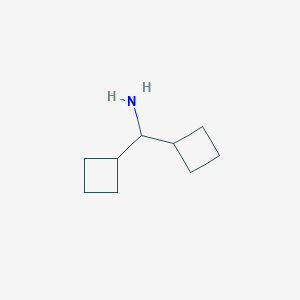![molecular formula C13H15NO5S B3165199 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 897767-54-3](/img/structure/B3165199.png)
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution, electrophilic aromatic substitution, or condensation .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the tetrahydropyridine ring and various functional groups. The methoxyphenyl and sulfonyl groups could potentially participate in a variety of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially act as an electrophile in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
Research has explored novel methods for synthesizing omeprazole, a proton pump inhibitor, where related compounds, including sulfone derivatives similar to the specified chemical, are considered for their roles in forming pharmaceutical impurities. These studies provide insight into the synthesis process, identifying potential impurities that can arise in marketed formulations. The synthesis process for these impurities is observed to be short and simple, contributing to the understanding of pharmaceutical development and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Degradation of Chemicals
Environmental studies have investigated the degradation pathways of polyfluoroalkyl and perfluoroalkyl chemicals, which share structural similarities with 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid. These studies highlight the environmental fate and biodegradability of such compounds, providing crucial insights into their potential environmental impact and the effectiveness of microbial degradation processes (Liu & Avendaño, 2013).
Chemical and Medicinal Aspects of Sulfonamides
The chemical and medicinal properties of sulfonamides, which are structurally related to the compound , have been reviewed, focusing on their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This comprehensive review underscores the importance of sulfonamide subunits in drug development, highlighting their wide-ranging biological activities and potential therapeutic applications (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity in substances is crucial for understanding their potential health benefits and mechanisms of action. Research has developed and evaluated various analytical methods for assessing antioxidant activities, which are applicable to a wide range of compounds, including those structurally related to this compound. These methods facilitate the exploration of antioxidant properties and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Compounds with similar structures have been found to modulate the activities of all three ppars, pparalpha, ppargamma, and ppardelta . This modulation is achieved through a process coupling low-affinity biochemical screening with high-throughput co-crystallography .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds containing similar structures .
Result of Action
Similar compounds have been found to have beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-6H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMANXASCMBHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



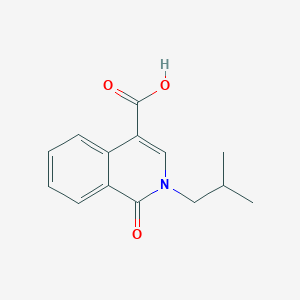
![2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3165139.png)

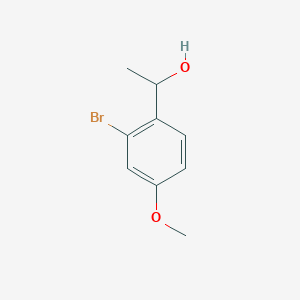
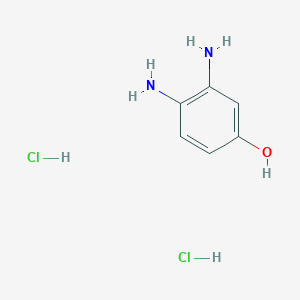
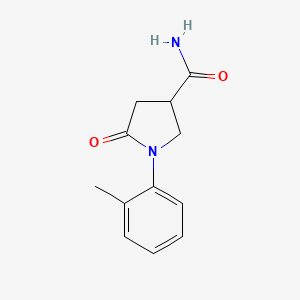
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)
